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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the clinical trial performance of the urokinase-type plasminogen

activator (uPA) inhibitor Wx-uk1 and its oral prodrug, upamostat (WX-671), against alternative

therapies. The following analysis is supported by experimental data from key clinical studies,

with a focus on pancreatic and breast cancer.

The uPA system is a key player in tumor progression, invasion, and metastasis. Wx-uk1, a

potent small molecule inhibitor of uPA, and its orally bioavailable prodrug upamostat, have

been investigated in clinical trials to determine their efficacy and safety in combination with

standard chemotherapy regimens. This guide summarizes the findings from these trials,

offering a comparative look at their performance.

Pancreatic Cancer: Upamostat in Combination with
Gemcitabine
A significant area of investigation for upamostat has been in the treatment of locally advanced,

unresectable pancreatic cancer, a disease with a notoriously poor prognosis. A key Phase II

clinical trial (NCT00499265) evaluated the efficacy and safety of upamostat in combination with

the standard-of-care chemotherapy, gemcitabine.

Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the Phase II trial of upamostat

and gemcitabine in patients with locally advanced pancreatic cancer. The trial included three
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arms: gemcitabine monotherapy (Arm A), and gemcitabine combined with two different daily

doses of upamostat (Arm B: 200 mg; Arm C: 400 mg).

Efficacy Endpoint
Gemcitabine Alone
(Arm A)

Gemcitabine + 200
mg Upamostat
(Arm B)

Gemcitabine + 400
mg Upamostat
(Arm C)

Median Overall

Survival (OS)
9.9 months 9.7 months 12.5 months

1-Year Survival Rate 33.9% 40.7% 50.6%

Partial Remission

(Confirmed

Responses)

3.8% 7.1% 12.9%

Patients with Distant

Metastasis
4 6 2

A Phase I trial of upamostat (also referred to as LH011) with gemcitabine in locally

unresectable or metastatic pancreatic cancer observed stable disease in 70.6% of patients,

while 23.5% experienced progressive disease. No patients achieved a partial response during

the initial study period.[1]

Safety and Tolerability
In the Phase I study, the combination of upamostat and gemcitabine was found to be

manageable.[2] The most common adverse events were hematological and primarily attributed

to gemcitabine.[2] These included leucopenia, neutropenia, thrombocytopenia, and anemia.[2]

Non-hematological adverse events included nausea, vomiting, diarrhea, constipation, sinus

bradycardia, chest distress, and rash.[2] Notably, no dose-limiting toxicities were observed at

daily doses of 100, 200, or 400 mg of upamostat.[2]

Experimental Protocol: Phase II Pancreatic Cancer Trial
(NCT00499265)
This was a three-arm, open-label, randomized, multicenter, proof-of-concept study.
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Patient Population: Patients with locally advanced, unresectable, non-metastatic pancreatic

adenocarcinoma. Key inclusion criteria included an ECOG performance status of ≤ 1 and a

life expectancy of > 12 weeks.[3]

Treatment Arms:

Arm A: Gemcitabine monotherapy.

Arm B: Gemcitabine combined with 200 mg of upamostat daily.

Arm C: Gemcitabine combined with 400 mg of upamostat daily.

Assessments: Tumor response was evaluated every 8 weeks using CT scans, and toxicities

were graded according to the NCI Common Toxicity Criteria.

Primary Endpoints: The pre-defined efficacy endpoints included objective response rate, time

to first metastasis, progression-free survival (PFS), and overall survival (OS).

Breast Cancer: Upamostat in Combination with
Capecitabine
Upamostat has also been investigated as a first-line treatment for HER2-negative metastatic

breast cancer in a Phase II clinical trial. This study compared the efficacy of upamostat in

combination with the chemotherapeutic agent capecitabine versus capecitabine monotherapy.

Quantitative Data Summary
While a full peer-reviewed publication with detailed results is not readily available, a press

release and subsequent reports from the 2012 San Antonio Breast Cancer Symposium provide

key insights into the trial's outcomes.

Efficacy Endpoint Capecitabine Alone Capecitabine + Upamostat

Median Progression-Free

Survival (PFS)
7.5 months 8.3 months
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In an exploratory analysis of a subgroup of patients who had received prior adjuvant or

neoadjuvant chemotherapy, the difference in median PFS was more pronounced: 4.3 months

for capecitabine monotherapy versus 8.3 months for the combination therapy.[4]

For context, studies on capecitabine monotherapy for HER2-negative metastatic breast cancer

have shown a median PFS of approximately 4.3 to 7.0 months and an overall response rate of

around 22-36%.[5][6][7][8]

Safety and Tolerability
The combination of upamostat and capecitabine was reported to be well-tolerated.[9] The most

notable difference in side effects was a higher rate of any-grade hand-foot syndrome in the

combination arm (77%) compared to the capecitabine alone arm (46%), which was potentially

related to a longer duration of treatment in the combination group.[4] The study's

pharmacokinetic analyses showed no drug-drug interactions between upamostat and

capecitabine.[4]

Experimental Protocol: Phase II Breast Cancer Trial
Based on available information, the trial was a randomized, controlled study.

Patient Population: Patients with HER2-negative metastatic breast cancer.

Treatment Arms:

Capecitabine monotherapy.

Capecitabine in combination with upamostat.

Primary Endpoint: Progression-free survival.

Mechanism of Action: The uPA Signaling Pathway
Wx-uk1 and its active metabolite from upamostat exert their anti-cancer effects by inhibiting the

urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in

the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. The

binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://blogs.the-hospitalist.org/content/upamostat-falls-short-her2-negative-metastatic-breast-cancer
https://iv.iiarjournals.org/content/28/6/1189
https://www.researchgate.net/figure/Overall-Survival-Progression-free-Survival-and-Response-Rates-in-the-Intention-to-Treat_tbl1_257887950
https://pmc.ncbi.nlm.nih.gov/articles/PMC11802009/
https://pubmed.ncbi.nlm.nih.gov/11986765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6750334/
https://blogs.the-hospitalist.org/content/upamostat-falls-short-her2-negative-metastatic-breast-cancer
https://blogs.the-hospitalist.org/content/upamostat-falls-short-her2-negative-metastatic-breast-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


uPA Signaling Pathway in Cancer
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Caption: uPA signaling pathway and the inhibitory action of Wx-uk1.

Experimental Workflow: A Representative Phase II
Clinical Trial
The following diagram illustrates a typical workflow for a Phase II clinical trial, such as those

involving upamostat.
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Representative Phase II Clinical Trial Workflow
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Caption: A simplified workflow of a randomized Phase II clinical trial.
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Conclusion
The clinical trials of Wx-uk1's prodrug, upamostat, have demonstrated a manageable safety

profile and have shown signals of efficacy in combination with standard chemotherapy for both

pancreatic and breast cancer. In locally advanced pancreatic cancer, the addition of 400 mg of

upamostat to gemcitabine led to a notable improvement in median overall survival and 1-year

survival rates. In HER2-negative metastatic breast cancer, the combination of upamostat with

capecitabine resulted in a modest increase in median progression-free survival, with a more

substantial benefit observed in a subgroup of patients with prior chemotherapy.

While these results are promising, further larger-scale, randomized Phase III trials are

necessary to definitively establish the clinical benefit of upamostat in these settings. Future

research may also focus on identifying patient populations who are most likely to benefit from

uPA inhibition, potentially through biomarker-driven patient selection. The exploration of Wx-

uk1 and its prodrugs represents a targeted approach to cancer therapy that holds the potential

to improve outcomes for patients with difficult-to-treat malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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